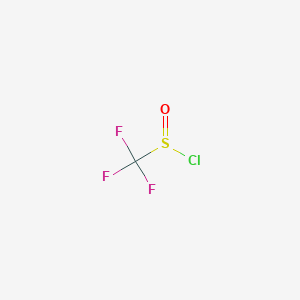

三氟甲磺酰氯

描述

Trifluoromethanesulfinyl chloride is a versatile reagent in organic chemistry, particularly in the introduction of trifluoromethylthio groups into various substrates. It has been used in a range of reactions, including trifluoromethylthiolation, sulfoxidation, and chlorination, and is known for its ability to influence the electronic properties of molecules, making it valuable in the synthesis of pharmaceuticals and agrochemicals 10.

Synthesis Analysis

The synthesis of trifluoromethanesulfinyl chloride involves the reaction between different reagents such as ClC(O)SCl and AgCF3SO3, which yields chlorocarbonyl trifluoromethanesulfonate, a closely related compound. This reaction is typically carried out at ambient temperature and can achieve a yield of about 58% . Additionally, trifluoromethanesulfinyl chloride can be generated in situ from sodium trifluoromethanesulfinate and phosphoryl chloride, acting as an equivalent of the CF3S(O)+ cation .

Molecular Structure Analysis

The molecular structure of chlorocarbonyl trifluoromethanesulfonate, a compound related to trifluoromethanesulfinyl chloride, has been studied using vibrational spectroscopy and quantum chemical calculations. It exists in the gas phase as a mixture of trans and gauche conformers, with the trans form being more abundant. The solid-state structure at 150 K consists of both trans and gauche forms, influenced by discrete molecular interactions and packing effects .

Chemical Reactions Analysis

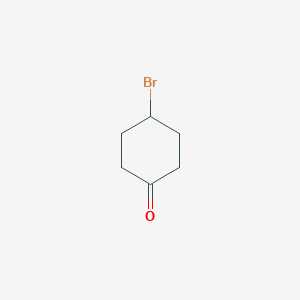

Trifluoromethanesulfinyl chloride is used for C-H trifluoromethylthiolation of various substrates like indoles, thiophenes, and ketones under catalyst-free conditions. It can also undergo disproportionation to CF3SO2Cl and CF3SCl, providing two pathways for trifluoromethylthiolation. This reagent has been employed for the functionalization of benzothiophenes, benzofurans, indenes, thiols, and benzeneselenols, as well as for 1,2-bifunctional chlorotrifluoromethylthiolation of indoles, styrenes, and alkynes10.

Physical and Chemical Properties Analysis

Trifluoromethanesulfinyl chloride acts as a fluorine reagent, yielding sulfonation products with active hydrogen-containing compounds and forming stable compounds with tertiary nitrogen bases through a Lewis acid-Lewis base reaction. The fluorine-19 NMR chemical shifts for its derivatives are influenced by structural effects, and no chlorinating reactivity has been reported for this compound . The physical properties such as conformational behavior in different phases have been characterized for related compounds, providing insights into the behavior of trifluoromethanesulfinyl chloride .

科学研究应用

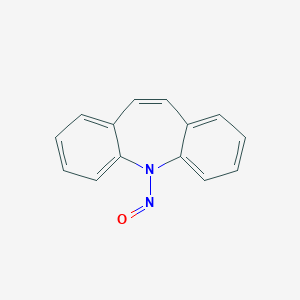

亲电三氟甲基硫代化

CF3SOCl 是一种用于吲哚、噻吩和酮等有机化合物 C-H 三氟甲基硫代化的新型试剂。它在无催化剂条件下起作用,无需还原剂,并通过 CF3SCl 直接三氟甲基硫代化或 CF3SOCl 三氟甲基亚磺氧化提供了三氟甲基硫代化的途径。该过程还可以扩展到在 Ag2CO3 等特定催化剂的促进下对其他有机化合物进行功能化 (江等人,2018)。

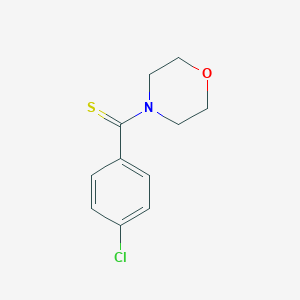

三氟甲基化和硫代化/亚磺氧化

CF3SOCl 与三氟甲磺酸钠 (CF3SO2Na) 结合使用,广泛用于对广泛的底物进行直接三氟甲基化。这些试剂是三氟甲基亚磺氧化和三氟甲基磺氧化过程中的工具,分别引入 SCF3 和 S(O)CF3 基团。它们的用途还扩展到其他反应,如磺化和氯化 (Guyon 等人,2017)。

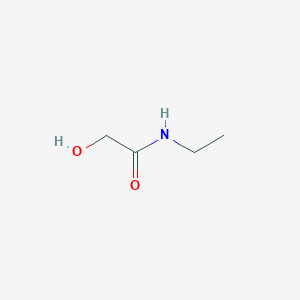

催化酰化和大环内酯化

三氟甲磺酸钪,三氟甲磺酰氯的衍生物,是一种活性极高的路易斯酸催化剂。它在催化醇与酸酐酰化或羧酸酯化醇方面特别有效。高催化活性也有利于 ω-羟基羧酸的选择性大环内酯化,为合成化学提供了一种有用的方法 (石原等人,1996)。

三氟甲基亚磺氧化

三氟甲磺酰氯被特定的膦单还原生成三氟甲基亚磺酰氯,它充当 CF3S(O)+ 阳离子的供体。这使得各种有机化合物能够直接三氟甲基亚磺氧化,展示了其在有机合成领域的潜力 (Chachignon 和 Cahard,2017)。

分析应用

三氟甲磺酰氯也用于分析化学,特别是在氟-19 核磁共振光谱中。它与叔氮碱形成稳定的化合物,并与含活性氢的化合物生成磺化产物,有助于确定有机结构和官能团 (Shue 和 Yen,1982)。

安全和危害

属性

IUPAC Name |

trifluoromethanesulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClF3OS/c2-7(6)1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBNYWVYPASUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CClF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451613 | |

| Record name | TRIFLUOROMETHYLSULFINYLCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoromethanesulfinyl Chloride | |

CAS RN |

20621-29-8 | |

| Record name | TRIFLUOROMETHYLSULFINYLCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

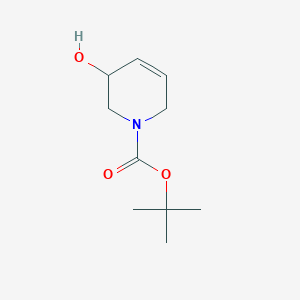

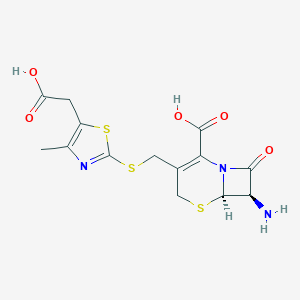

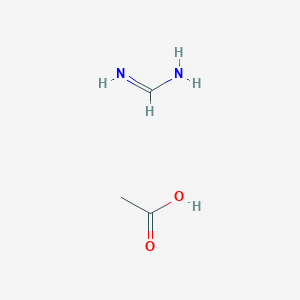

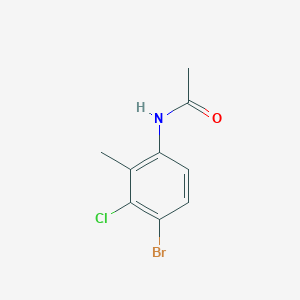

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

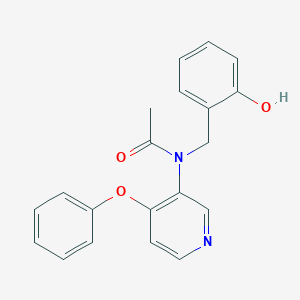

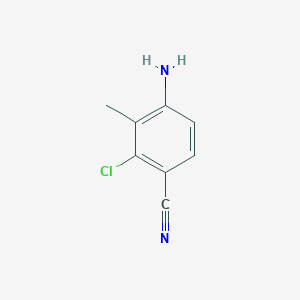

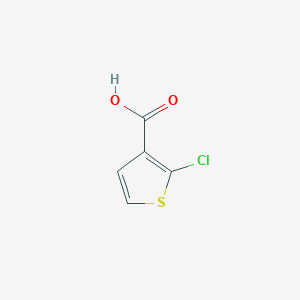

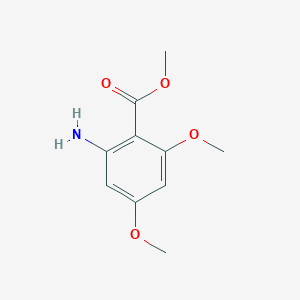

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。